2-methylpropan-2-amine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropan-2-amine, also known as tert-butylamine, is an organic compound with the formula (CH₃)₃CNH₂. It is a primary amine where the nitrogen atom is bonded to a tertiary carbon atom. Sulfuric acid, with the formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of 2-methylpropan-2-amine and sulfuric acid can lead to various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropan-2-amine can be synthesized through several methods. One common method involves the reaction of isobutene with ammonia in the presence of a catalyst. Another method includes the reduction of tert-butyl nitrite with hydrogen in the presence of a metal catalyst.
Sulfuric acid is industrially produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form H₂SO₄.
Industrial Production Methods
In industrial settings, 2-methylpropan-2-amine is produced by the amination of isobutene using ammonia. This process typically occurs at high temperatures and pressures in the presence of a catalyst. Sulfuric acid is produced on a large scale using the contact process, which is highly efficient and widely used in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylamine oxide.
Reduction: It can be reduced to form tert-butylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Sulfuric acid is a strong acid and a powerful dehydrating agent. It can react with organic compounds to form sulfonic acids, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Tert-butylamine oxide.
Reduction: Tert-butylamine.
Substitution: Various tert-butyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylpropan-2-amine and sulfuric acid have numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Used in the production of drugs and other therapeutic agents.
Industry: Used in the production of rubber accelerators, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methylpropan-2-amine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Sulfuric acid acts as a strong acid and dehydrating agent, facilitating the formation of sulfonic acids and other derivatives through protonation and dehydration reactions.
Vergleich Mit ähnlichen Verbindungen
2-Methylpropan-2-amine can be compared with other primary amines such as methylamine and ethylamine. Its unique structure, with a tertiary carbon atom bonded to the nitrogen, gives it distinct reactivity and steric properties. Sulfuric acid can be compared with other strong acids like hydrochloric acid (HCl) and nitric acid (HNO₃), but its strong dehydrating properties and ability to form sulfonic acids make it unique.
List of Similar Compounds
Primary Amines: Methylamine, ethylamine, propylamine.
Strong Acids: Hydrochloric acid, nitric acid, phosphoric acid.
Eigenschaften
CAS-Nummer |
63302-54-5 |
---|---|
Molekularformel |
C8H24N2O4S |
Molekulargewicht |
244.36 g/mol |
IUPAC-Name |
2-methylpropan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JZHIWRJMRVFHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N.CC(C)(C)N.OS(=O)(=O)O |
Verwandte CAS-Nummern |
75-64-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.